![molecular formula C15H15FN4O B2432343 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1795489-39-2](/img/structure/B2432343.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, commonly known as FIIN-3, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. It belongs to the class of kinase inhibitors and works by targeting the fibroblast growth factor receptor (FGFR) family of proteins.
Wirkmechanismus
FIIN-3 works by targeting the ATP-binding site of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, which is a tyrosine kinase receptor that regulates cell growth and differentiation. By inhibiting N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, FIIN-3 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have a selective inhibitory effect on N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, with minimal off-target effects on other kinases. It has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and decrease tumor growth in animal models. In addition, FIIN-3 has been shown to enhance the efficacy of other chemotherapeutic agents, potentially reducing the required dosage and minimizing side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FIIN-3 is its selectivity for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, which makes it a promising therapeutic agent for cancers that overexpress this receptor. However, its effectiveness may be limited in cancers that do not overexpress N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide. In addition, the synthesis of FIIN-3 is complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on FIIN-3. One potential area of study is the development of more potent and selective N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide inhibitors. Another area of study is the investigation of the potential of FIIN-3 in combination with other chemotherapeutic agents for the treatment of cancer. In addition, further research is needed to explore the potential of FIIN-3 in treating other diseases, such as pulmonary fibrosis and Alzheimer's disease.
Synthesemethoden
The synthesis of FIIN-3 involves several steps, starting with the preparation of 2-(4-fluorophenyl)acetic acid. This is followed by the synthesis of 2-(4-fluorophenyl)acetamide, which is then reacted with 2-bromoethylamine hydrobromide to obtain N-(2-bromoethyl)-2-(4-fluorophenyl)acetamide. The final step involves the reaction of N-(2-bromoethyl)-2-(4-fluorophenyl)acetamide with 1H-imidazo[1,2-b]pyrazole in the presence of a palladium catalyst to obtain FIIN-3.
Wissenschaftliche Forschungsanwendungen
FIIN-3 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly those that overexpress N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide. FIIN-3 has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition to cancer, FIIN-3 has also been studied for its potential in treating other diseases, such as pulmonary fibrosis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-13-3-1-12(2-4-13)11-14(21)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-10H,7-8,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWEIFIDCTCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C=CN3C2=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.